![molecular formula C6H4ClN3S B2484823 6-Chlorothiazolo[4,5-B]pyridin-2-amine CAS No. 1206248-17-0](/img/structure/B2484823.png)

6-Chlorothiazolo[4,5-B]pyridin-2-amine

Vue d'ensemble

Description

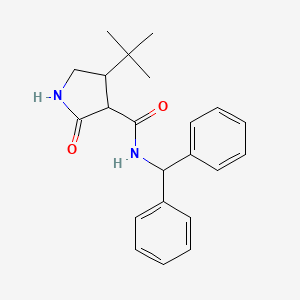

6-Chlorothiazolo[4,5-B]pyridin-2-amine is a chemical compound that has been of great interest in scientific research due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments, and future directions have been studied extensively.

Applications De Recherche Scientifique

- Thiazolo[4,5-B]pyridin-2-amine derivatives have been investigated for their antioxidant activity. These compounds exhibit the ability to scavenge free radicals and protect cells from oxidative damage .

- Researchers have identified novel thiazolo[4,5-B]pyridin-2-amine analogs with potent antimicrobial properties. These compounds may serve as promising candidates for combating bacterial and fungal infections .

- Some thiazolo[4,5-B]pyridin-2-amine derivatives have demonstrated herbicidal activity. They could potentially be used as eco-friendly herbicides to control unwanted plant growth .

- Thiazolo[4,5-B]pyridin-2-amine compounds have been explored for their anti-inflammatory effects. These molecules may modulate inflammatory pathways and offer therapeutic benefits in inflammatory diseases .

- Certain thiazolo[4,5-B]pyridin-2-amine derivatives exhibit antifungal activity. Researchers are investigating their efficacy against fungal pathogens .

- Novel thiazolo[4,5-B]pyridin-2-amine analogs have shown promise as antitumor agents. Their cytotoxic effects on cancer cells make them interesting candidates for further study .

- Thiazolo[4,5-B]pyridin-2-amine derivatives have been reported as histamine H3 receptor antagonists. These compounds may play a role in modulating histaminergic neurotransmission .

Antioxidant Properties

Antimicrobial Activity

Herbicidal Effects

Anti-inflammatory Potential

Antifungal Properties

Antitumor Activity

Histamine H3 Receptor Antagonism

Mécanisme D'action

Target of Action

Thiazolo[4,5-b]pyridines, a class of compounds to which 6-chlorothiazolo[4,5-b]pyridin-2-amine belongs, have been reported to interact with a wide range of receptor targets . They are also biologically relevant purine bioisosteres .

Mode of Action

It is known that thiazolo[4,5-b]pyridines can interact with various receptor targets, potentially altering their function .

Biochemical Pathways

Thiazolo[4,5-b]pyridines have been reported to possess a broad spectrum of pharmacological activities, suggesting they may influence multiple biochemical pathways .

Result of Action

Thiazolo[4,5-b]pyridines have been reported to exhibit high antioxidant, antimicrobial, herbicidal, anti-inflammatory, antifungal, and antitumor activities .

Propriétés

IUPAC Name |

6-chloro-[1,3]thiazolo[4,5-b]pyridin-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClN3S/c7-3-1-4-5(9-2-3)10-6(8)11-4/h1-2H,(H2,8,9,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAKCANRQGNBAJS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC2=C1SC(=N2)N)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClN3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

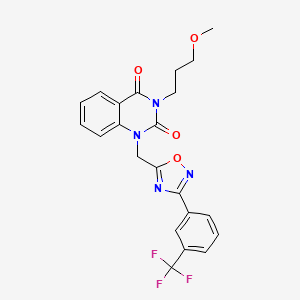

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(1H-Benzo[d]imidazol-2-yl)-N-hydroxybenzimidamide](/img/structure/B2484740.png)

![2-(2-chloro-6-fluorophenyl)-N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}acetamide](/img/structure/B2484745.png)

![N-[(2-chlorophenyl)methyl]-2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2484751.png)

![N-(4-chloro-2-fluorophenyl)-2-[2-oxo-3-(pyrrolidin-1-ylsulfonyl)pyridin-1(2H)-yl]acetamide](/img/structure/B2484756.png)

![N-(5-((2-methylbenzyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2484763.png)